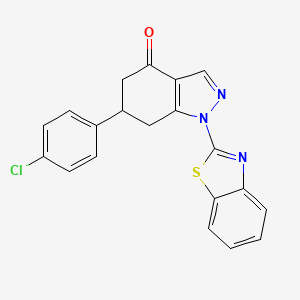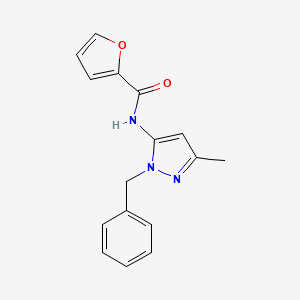
1-(1,3-benzothiazol-2-yl)-6-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzothiazol-2-yl)-6-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a benzothiazole ring fused with an indazole core, along with a chlorophenyl substituent. These structural elements contribute to its diverse chemical reactivity and potential utility in various fields.
Métodos De Preparación
The synthesis of 1-(1,3-benzothiazol-2-yl)-6-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with 4-chlorobenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for cost-effective synthesis .
Análisis De Reacciones Químicas
1-(1,3-Benzothiazol-2-yl)-6-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under suitable conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules .
Aplicaciones Científicas De Investigación
1-(1,3-Benzothiazol-2-yl)-6-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its use in enzyme inhibition and as a probe for biological assays.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites .
Mecanismo De Acción
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-6-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on the biological context, but they generally involve key signaling cascades and metabolic processes .
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(1,3-benzothiazol-2-yl)-6-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one stands out due to its unique combination of structural features and reactivity. Similar compounds include:
2-(1,3-Benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide: Shares the benzothiazole and chlorophenyl groups but differs in the core structure.
1-(1,3-Benzothiazol-2-yl)-3-{[(4-chlorophenyl)-thio]methyl}-1H-pyrazol-5-ol: Contains a pyrazole ring instead of an indazole core.
1,3-Benzothiazol-2-yl (4-chlorophenyl)methanone: Features a methanone group instead of the tetrahydroindazole structure .
Propiedades
Fórmula molecular |
C20H14ClN3OS |
|---|---|
Peso molecular |
379.9 g/mol |
Nombre IUPAC |
1-(1,3-benzothiazol-2-yl)-6-(4-chlorophenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C20H14ClN3OS/c21-14-7-5-12(6-8-14)13-9-17-15(18(25)10-13)11-22-24(17)20-23-16-3-1-2-4-19(16)26-20/h1-8,11,13H,9-10H2 |
Clave InChI |
KWNXXGRQAAPISD-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)C2=C1N(N=C2)C3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one](/img/structure/B14943939.png)
![2-[(4-Methoxy-3-nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B14943940.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B14943942.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B14943945.png)

![4,6-bis[ethyl(phenyl)amino]-N'-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide](/img/structure/B14943985.png)
![6-Benzyl-7-methyl-2-oxo-2,3-dihydro[1,3]thiazolo[4,5-b]pyridin-5-yl acetate](/img/structure/B14943990.png)
![3-(4-fluorophenyl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B14943996.png)
![2-Amino-4,4-dimethoxy-8'-methyl-3,8'-diazaspiro[bicyclo[3.1.0]hexane-6,3'-bicyclo[3.2.1]octane]-2-ene-1,5-dicarbonitrile](/img/structure/B14944000.png)

![ethyl 4-[[(1R,2S,9S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioyl]amino]benzoate](/img/structure/B14944006.png)
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14944007.png)
![4-[(2,4-dichlorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944010.png)
![2-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline](/img/structure/B14944011.png)
